molecular formula C24H27O4P B132756 3,4-Diisopropylphenyl diphenyl phosphate CAS No. 68155-51-1

3,4-Diisopropylphenyl diphenyl phosphate

Cat. No.: B132756
CAS No.: 68155-51-1
M. Wt: 410.4 g/mol
InChI Key: CGYONFZXYNCFCN-UHFFFAOYSA-N
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Description

3,4-Diisopropylphenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C24H27O4P. It is a derivative of phenyl phosphate, where the phenyl groups are substituted with isopropyl groups at the 3 and 4 positions. This compound is known for its applications as a flame retardant and plasticizer in various industrial materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diisopropylphenyl diphenyl phosphate typically involves the esterification of phosphoric acid with 3,4-diisopropylphenol and diphenyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diisopropylphenyl diphenyl phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.

Scientific Research Applications

3,4-Diisopropylphenyl diphenyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.

    Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Employed as a plasticizer and flame retardant in the production of plastics, resins, and coatings.

Mechanism of Action

The mechanism of action of 3,4-Diisopropylphenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

  • 4-Isopropylphenyl diphenyl phosphate
  • Diphenyl isopropylphenyl phosphate
  • Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester

Comparison: 3,4-Diisopropylphenyl diphenyl phosphate is unique due to the presence of two isopropyl groups at the 3 and 4 positions of the phenyl ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and thermal stability, compared to similar compounds with fewer or differently positioned isopropyl groups. These properties make it particularly effective as a flame retardant and plasticizer.

Properties

IUPAC Name

[3,4-di(propan-2-yl)phenyl] diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-18(2)23-16-15-22(17-24(23)19(3)4)28-29(25,26-20-11-7-5-8-12-20)27-21-13-9-6-10-14-21/h5-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYONFZXYNCFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071191
Record name 3,4-Diisopropylphenyl diphenyl phosphate
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Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68155-51-1
Record name 3,4-Bis(1-methylethyl)phenyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68155-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 3,4-bis(1-methylethyl)phenyl diphenyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 3,4-bis(1-methylethyl)phenyl diphenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Diisopropylphenyl diphenyl phosphate
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Record name 3,4-diisopropylphenyl diphenyl phosphate
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